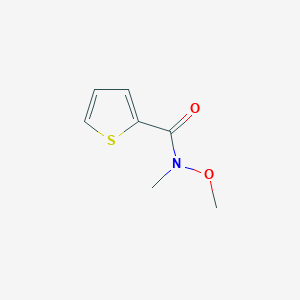

N-methoxy-N-methylthiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMGILGPRYQSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394251 | |

| Record name | N-methoxy-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229970-94-9 | |

| Record name | N-methoxy-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methyl-2-thiophenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-methoxy-N-methylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as a Weinreb amide derivative of thiophene-2-carboxylic acid, possesses the following fundamental chemical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-[Methoxy(methyl)carbamoyl]thiophene | [1] |

| CAS Number | 229970-94-9 | [1] |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Purity | ≥95% | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 300°C at 760 mmHg (Predicted) | N/A |

| Density | 1.218 g/cm³ (Predicted) | N/A |

| Refractive Index | 1.549 (Predicted) | N/A |

| Stability | Stable under recommended storage conditions | N/A |

Synthesis and Experimental Protocols

This compound is a Weinreb amide, a class of compounds widely used in organic synthesis for the preparation of ketones and aldehydes.[3][4] The synthesis of this compound typically involves the coupling of thiophene-2-carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. Several methods are available for the formation of Weinreb amides from carboxylic acids.[5][6][7]

General Synthesis Protocol via Acid Chloride

A common and effective method for the synthesis of this compound proceeds through the corresponding acid chloride.

Experimental Protocol:

-

Activation of Thiophene-2-carboxylic Acid: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating.

-

Amide Coupling: The resulting thiophene-2-carbonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine to remove any water-soluble byproducts and unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Table 3: Predicted Spectral Data

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the range of 7.0-8.0 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.8 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (around 160-165 ppm), thiophene ring carbons (in the aromatic region), and the N-methyl and O-methyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and characteristic peaks for the C-H and C=C bonds of the thiophene ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃), the N-methyl group (-CH₃), or the entire methoxymethylamino group. |

Experimental Characterization Workflow

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized organic compound like this compound.

Applications in Drug Development

Thiophene carboxamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] Derivatives of thiophene-2-carboxamide have been investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant agents.[9] The thiophene ring is a versatile scaffold that can be readily functionalized to modulate the pharmacological properties of the molecule.[8]

While specific biological activities for this compound are not extensively documented, its role as a Weinreb amide makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Weinreb amide functionality allows for the controlled introduction of various substituents to the thiophene core, enabling the exploration of structure-activity relationships in drug discovery programs.[3] For instance, thiophene carboxamide derivatives have been identified as potent inhibitors of enzymes such as VEGFR-2 and as agents that can induce apoptosis in cancer cells.[8]

The development of novel thiophene carboxamide analogues continues to be an active area of research, with studies focusing on their potential to treat a variety of diseases.[10] The metabolism and potential toxicity of thiophene-containing drugs are also important considerations in their development.[11]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. capotchem.com [capotchem.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-methoxy-N-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylthiophene-2-carboxamide, a key Weinreb amide derivative with the CAS number 229970-94-9, serves as a versatile and pivotal intermediate in modern organic synthesis. Its unique structural characteristics, particularly the thiophene moiety and the N-methoxy-N-methylamide group, make it an invaluable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent transformations, and an exploration of its potential role in modulating key signaling pathways relevant to drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 229970-94-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉NO₂S | [2][4][5][6][7] |

| Molecular Weight | 171.22 g/mol | [1][2][3][4][5][6][7] |

| Appearance | Liquid | [1] |

| Purity | ≥95% to >98% (as per various suppliers) | [1][4][5] |

| Boiling Point | 300 °C at 760 mmHg | [8] |

| Density | 1.218 g/cm³ | [8] |

| Refractive Index | 1.549 | [8] |

| Vapor Pressure | 0.00115 mmHg at 25°C | [8] |

| Predicted XlogP | 0.8 | [9] |

Spectroscopic Data

-

¹H NMR: Protons on the thiophene ring would appear in the aromatic region (typically δ 7-8 ppm). The N-methyl and O-methyl groups would each show a singlet in the upfield region (around δ 3-4 ppm).

-

¹³C NMR: The carbonyl carbon of the amide would be expected in the downfield region (around 160-170 ppm). Carbons of the thiophene ring would appear in the aromatic region, and the methyl carbons would be in the upfield region.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide would be prominent, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ). Fragmentation patterns would likely involve the loss of methoxy and methyl groups, as well as cleavage of the amide bond. Predicted mass spectrometry data includes adducts such as [M+H]⁺ at m/z 172.04268 and [M+Na]⁺ at m/z 194.02462.[9]

Experimental Protocols

As a Weinreb amide, this compound is a key intermediate for the synthesis of ketones and aldehydes. The following are detailed, generalized protocols for its synthesis and its use in common synthetic transformations.

Synthesis of this compound

This protocol is based on the general synthesis of Weinreb amides from acid chlorides.[10]

Reaction:

Caption: Synthesis of the target Weinreb amide.

Materials:

-

Thiophene-2-carbonyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous THF or DCM at 0 °C, add triethylamine dropwise.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Slowly add a solution of thiophene-2-carbonyl chloride in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reaction with Grignard Reagents to Synthesize Ketones

This protocol describes a general procedure for the reaction of a Weinreb amide with a Grignard reagent to form a ketone.

Reaction:

Caption: Ketone synthesis from the Weinreb amide.

Materials:

-

This compound

-

Grignard reagent (e.g., phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

-

Add the Grignard reagent dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Role in Signaling Pathways

While direct studies on the biological activity of this compound are limited, the thiophene-2-carboxamide scaffold is present in molecules that modulate important signaling pathways in drug discovery.

Potential as a STING Agonist Precursor

Derivatives of benzo[b]thiophene-2-carboxamide have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[11] The STING pathway is a critical component of the innate immune system that, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines through the IRF3 and NF-κB signaling cascades.[11] This makes STING an attractive target for the development of cancer immunotherapies and vaccine adjuvants.

The synthesis of such STING agonists often involves the elaboration of a core thiophene or benzothiophene structure. This compound can serve as a key starting material for the construction of these more complex molecules. For instance, the ketone functionality, readily introduced via the Weinreb amide, can be a handle for further chemical modifications to build the final STING agonist.

Caption: Potential involvement in the STING signaling pathway.

Androgen Receptor Signaling

A compound referred to as "Thio-2" has been shown to suppress Androgen Receptor (AR) signaling, a key pathway in the development and progression of castration-resistant prostate cancer.[12][13][14] While the exact structure of Thio-2 is not publicly disclosed, its name suggests a thiophene-containing molecule. Given the prevalence of the thiophene-2-carboxamide scaffold in medicinal chemistry, it is plausible that Thio-2 is a derivative of this class. This highlights another potential therapeutic area where intermediates like this compound could be valuable.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility as a Weinreb amide allows for the efficient and controlled synthesis of ketones, which are themselves important intermediates in the preparation of more complex molecules. The thiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in modulating key signaling pathways such as the STING and Androgen Receptor pathways. This technical guide provides essential data and protocols to facilitate the effective use of this compound in research and drug development, paving the way for the discovery of novel therapeutics.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. scbt.com [scbt.com]

- 4. N-甲氧基-N-甲基噻吩-2-甲酰胺 CAS#: 229970-94-9 [m.chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. N-Methoxy-N-methyl-2-thiophenecarboxamide 98% - CAS:229970-94-9 - 如吉生物科技 [shruji.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-methoxy-N-methylthiophene-2-carboxamide229970-94-9,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 9. PubChemLite - N-methoxy-n-methyl-2-thiophenecarboxamide (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 10. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 11. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-methoxy-N-methylthiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylthiophene-2-carboxamide, a Weinreb amide of significant interest in organic synthesis and medicinal chemistry. This document details established synthetic routes from thiophene-2-carboxylic acid and its corresponding acyl chloride, offering complete experimental protocols and characterization data.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis. Their reaction with organometallic reagents, such as Grignard or organolithium reagents, cleanly affords ketones, while reduction yields aldehydes. This predictable reactivity stems from the formation of a stable chelated tetrahedral intermediate, which prevents over-addition of the nucleophile. This compound serves as a key building block for the introduction of the thiophene-2-carbonyl moiety in the synthesis of various pharmaceutical and agrochemical compounds.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary routes starting from either thiophene-2-carboxylic acid or thiophene-2-carbonyl chloride.

-

Route A: Direct coupling of thiophene-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent.

-

Route B: Acylation of N,O-dimethylhydroxylamine hydrochloride with thiophene-2-carbonyl chloride.

The following sections provide detailed experimental protocols for these synthetic transformations.

Data Presentation

The following table summarizes the key reagents and typical yields for the synthesis of this compound.

| Starting Material | Method | Key Reagents | Solvent | Typical Yield (%) |

| Thiophene-2-carboxylic acid | Amide Coupling | EDC, DMAP | Dichloromethane (DCM) | >90% (Estimated) |

| Thiophene-2-carboxylic acid | Amide Coupling | CDI | Dichloromethane (DCM) | ~70-85% |

| Thiophene-2-carbonyl chloride | Acylation | Pyridine or Triethylamine | Dichloromethane (DCM) | >90% (Estimated) |

Physical and Spectral Data for this compound:

| Property | Value |

| CAS Number | 229970-94-9 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Purity | ≥95%[1] |

| ¹H NMR (CDCl₃, estimated) | δ ~7.5-7.7 (m, 2H), 7.0-7.1 (m, 1H), 3.8 (s, 3H), 3.4 (s, 3H) ppm |

| ¹³C NMR (CDCl₃, estimated) | δ ~164, 137, 132, 128, 127, 61, 34 ppm |

Experimental Protocols

Synthesis of Thiophene-2-carbonyl chloride (Precursor)

Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid by reaction with thionyl chloride or oxalyl chloride. Alternatively, it can be synthesized directly from thiophene.

Protocol: From Thiophene using Phosgene

A solution of phosgene in methylene chloride is cooled to -20°C. Anhydrous aluminum chloride is added, followed by the dropwise addition of thiophene while maintaining the low temperature. The reaction is instantaneous. The mixture is then poured into iced 25% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield thiophene-2-carbonyl chloride, which can be further purified by distillation.[2]

Synthesis of this compound

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the amide bond formation.

Protocol:

-

To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at room temperature, add EDC (1.2 eq) and DMAP (0.1 eq).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.

-

Add a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

1,1'-Carbonyldiimidazole (CDI) is an effective coupling agent for the formation of Weinreb amides from carboxylic acids.[3]

Protocol:

-

To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add CDI (1.1 eq) in one portion. Gas evolution (CO₂) will be observed.

-

Stir the solution for 45-60 minutes at room temperature to allow for the formation of the acylimidazolide intermediate.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 6-12 hours.

-

Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1 M HCl, water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the product.[3]

This is a straightforward acylation reaction.

Protocol:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to the solution.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.0 eq) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by silica gel chromatography if necessary.

Mandatory Visualizations

Synthetic Workflow Diagrams

Caption: Synthetic routes to this compound.

Logical Relationship of Synthetic Methods

Caption: Interrelation of synthetic strategies.

References

Determining the Molecular Weight of N-methoxy-N-methylthiophene-2-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the determination of the molecular weight for N-methoxy-N-methylthiophene-2-carboxamide (CAS No: 229970-94-9), a compound of interest in chemical synthesis and drug discovery. This document outlines both the theoretical calculation based on its chemical formula and the experimental verification, primarily through mass spectrometry. The methodologies, data, and workflows are presented to support researchers, scientists, and professionals in the field of drug development.

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for substance identification, quantification, and stoichiometric calculations in chemical reactions. The theoretical molecular weight is calculated from the molecular formula by summing the standard atomic weights of the constituent atoms.

Chemical Formula

The established chemical formula for this compound is C₇H₉NO₂S .[1] This formula indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

-

Molecular Weight = (7 × Ar(C)) + (9 × Ar(H)) + (1 × Ar(N)) + (2 × Ar(O)) + (1 × Ar(S))

Where Ar represents the standard atomic weight of each element.

The data used for this calculation are summarized in the table below.

Data Summary: Atomic and Molecular Weights

| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.06 | 32.060 |

| Total | 20 | 171.214 |

Based on this calculation, the theoretical molecular weight of this compound is 171.214 g/mol . This value is consistent with commercially available data, which lists the molecular weight as 171.22 g/mol .[1][2]

The logical workflow for this calculation is visualized in the diagram below.

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. The primary technique for determining the molecular weight of a chemical compound with high accuracy and sensitivity is Mass Spectrometry (MS).

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of molecular weight determination for a compound like this compound, an ionization technique such as Electrospray Ionization (ESI) is typically employed. The molecule is protonated to form a positively charged ion, [M+H]⁺. The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum reveals the mass of the ion, from which the molecular weight of the neutral molecule (M) can be deduced.

Generalized Experimental Protocol for ESI-MS

The following protocol provides a general methodology for the determination of the molecular weight of this compound using a standard ESI-MS system.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

- To facilitate ionization, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution.

2. Instrument Setup (Typical ESI-MS Parameters):

- Ionization Mode: Positive ion mode (to detect [M+H]⁺).

- Mass Range: Scan from m/z 50 to 500 to ensure the expected ion is within range.

- Capillary Voltage: 3-4 kV.

- Cone Voltage: 20-30 V (optimize for minimal fragmentation).

- Source Temperature: 100-120 °C.

- Desolvation Gas Flow (N₂): 500-600 L/hr.

- Desolvation Temperature: 250-350 °C.

3. Data Acquisition:

- Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

- Acquire mass spectra for a duration of 1-2 minutes to obtain a stable signal and an averaged spectrum.

- Acquire a blank spectrum using only the solvent with formic acid to identify background peaks.

4. Data Analysis:

- Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

- For this compound (M = 171.214), the expected m/z for the [M+H]⁺ ion would be approximately 172.22.

- Subtract the mass of the proton (approx. 1.008 g/mol ) from the measured m/z of the parent ion to determine the experimental molecular weight of the neutral compound.

- Compare the experimental value with the theoretical molecular weight to confirm the compound's identity.

The workflow for this experimental process is visualized in the diagram below.

References

An In-depth Technical Guide to 2-[Methoxy(methyl)carbamoyl]thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[Methoxy(methyl)carbamoyl]thiophene. This compound, also known as N-Methoxy-N-methylthiophene-2-carboxamide, is a Weinreb amide derivative of thiophene-2-carboxylic acid. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.

Core Compound Details

| Property | Value | Source |

| Chemical Name | 2-[Methoxy(methyl)carbamoyl]thiophene | - |

| Synonyms | This compound | |

| CAS Number | 229970-94-9 | |

| Molecular Formula | C₇H₉NO₂S | - |

| Molecular Weight | 171.22 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥95% (typical commercial grade) |

Chemical Structure

The structure of 2-[Methoxy(methyl)carbamoyl]thiophene features a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Attached to the 2-position of this ring is a Weinreb amide functional group, specifically an N-methoxy-N-methylcarboxamide. This functional group is a key feature, as it is a stable and versatile precursor for the synthesis of ketones and aldehydes.

Spectroscopic and Physicochemical Properties (Predicted)

| Parameter | Predicted Value/Range |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region), the N-methyl protons, and the O-methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the thiophene ring carbons, and the methyl carbons of the methoxy and methylamino groups. |

| IR Spectroscopy (cm⁻¹) | Strong absorption band for the C=O (amide) stretching, typically around 1630-1680 cm⁻¹. Bands for C-H, C-N, and C-O stretching are also expected. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 171. Key fragments would likely correspond to the loss of the methoxy group, the N-methyl group, and cleavage of the amide bond. |

| Boiling Point | 300°C at 760 mmHg |

| Density | 1.218 g/cm³ |

| Refractive Index | 1.549 |

| Vapor Pressure | 0.00115 mmHg at 25°C |

Experimental Protocols

The synthesis of 2-[Methoxy(methyl)carbamoyl]thiophene typically involves the conversion of thiophene-2-carboxylic acid into its corresponding Weinreb amide. This can be achieved through various methods that activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine. Below is a representative experimental protocol based on common procedures for Weinreb amide synthesis.

Synthesis of 2-[Methoxy(methyl)carbamoyl]thiophene from Thiophene-2-carboxylic Acid

Materials:

-

Thiophene-2-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of Thiophene-2-carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude thiophene-2-carbonyl chloride.

-

-

Formation of the Weinreb Amide:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add triethylamine (2.2-3.0 eq) or pyridine.

-

To this mixture, add a solution of the crude thiophene-2-carbonyl chloride in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-[Methoxy(methyl)carbamoyl]thiophene.

-

Applications in Drug Discovery and Organic Synthesis

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with proteins. The incorporation of a thiophene-2-carboxamide moiety is a common strategy in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Thiophene-2-carboxamide derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.

The Weinreb amide functionality of 2-[Methoxy(methyl)carbamoyl]thiophene makes it a particularly useful intermediate. It can react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce 2-acylthiophenes in a controlled manner, avoiding the over-addition that can occur with other acylating agents. These resulting ketones are versatile precursors for more complex molecules.

Visualizations

Caption: Synthetic workflow for 2-[Methoxy(methyl)carbamoyl]thiophene.

Caption: Logical workflow in drug discovery utilizing the target compound.

An In-depth Technical Guide on the Stability and Storage of N-methoxy-N-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential stability and recommended storage conditions for N-methoxy-N-methylthiophene-2-carboxamide based on the general chemical properties of Weinreb amides and thiophene derivatives. As of the latest literature search, specific experimental stability data for this compound is not publicly available. Therefore, the information presented herein is predictive and should be supplemented with in-house experimental validation.

Introduction

This compound, a member of the Weinreb amide family, is a valuable synthetic intermediate in organic chemistry. Weinreb amides are N-methoxy-N-methylamides known for their utility in the synthesis of ketones and aldehydes due to the stability of the tetrahedral intermediate formed upon reaction with organometallic reagents.[1][2] The stability of these compounds is not only crucial for their synthetic applications but also for their proper handling, storage, and for ensuring the integrity of toxicological and pharmacological studies in drug development. This guide outlines the predicted stability profile of this compound, provides recommended storage and handling procedures, and details experimental protocols for comprehensive stability assessment.

Chemical Structure and General Properties

-

IUPAC Name: this compound

-

Synonyms: 2-[Methoxy(methyl)carbamoyl]thiophene

-

CAS Number: 229970-94-9

-

Molecular Formula: C₇H₉NO₂S

-

Molecular Weight: 171.22 g/mol

-

Appearance: Liquid

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following recommendations are based on safety data sheets for this compound and general best practices for laboratory chemicals.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidation, respectively. |

| Container | Store in a tightly-closed container. | Prevents contamination and exposure to moisture and air. |

| Light | Protect from light. | Thiophene-containing compounds can be susceptible to photodegradation. |

Table 2: Handling Precautions

| Precaution | Guideline |

| Ventilation | Use only in a well-ventilated area. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin and eyes. |

| Ignition Sources | Keep away from sources of ignition. |

Predicted Stability Profile and Degradation Pathways

While specific degradation pathways for this compound have not been experimentally determined, potential routes of degradation can be predicted based on the functional groups present: the Weinreb amide and the thiophene ring.

dot

Caption: Factors influencing the stability of this compound.

-

Hydrolytic Degradation: Amides are generally stable to hydrolysis at neutral pH. However, under acidic or basic conditions, the amide bond can be cleaved to yield thiophene-2-carboxylic acid and N,O-dimethylhydroxylamine. The rate of hydrolysis is expected to increase with temperature and at pH extremes.

-

Oxidative Degradation: The thiophene ring, being an electron-rich heterocycle, is susceptible to oxidation.[3] Reaction with singlet oxygen or other oxidizing agents could lead to the formation of endoperoxides, sulfoxides, or ring-opened products.[4][5][6]

-

Photodegradation: Thiophene and its derivatives can absorb UV radiation, which may lead to photochemical reactions.[7] The specific photolytic degradation products are difficult to predict without experimental data but could involve ring cleavage or polymerization.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The weakest bonds are likely to cleave first, potentially leading to fragmentation of the amide side chain or the thiophene ring.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To elucidate the stability profile of this compound, forced degradation studies under various stress conditions are recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, should be developed and validated prior to these studies.

Table 3: Proposed Protocols for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acidic Hydrolysis | 1. Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Incubate the solution at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). |

| Basic Hydrolysis | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate the solution at 60°C and analyze samples at appropriate time points. |

| Oxidative Degradation | 1. Prepare a solution of the compound as described above. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature and analyze at appropriate time points. |

| Photostability | 1. Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the samples after exposure and compare with a control sample protected from light. |

| Thermal Degradation | 1. Store a solid sample of the compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days). 2. Analyze the sample and compare with a control sample stored at the recommended storage temperature. |

dot

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a generally stable compound, a characteristic feature of Weinreb amides. However, the presence of the thiophene ring and the amide functionality suggests potential susceptibility to degradation under harsh conditions such as extreme pH, oxidative stress, and exposure to light and high temperatures. For researchers, scientists, and drug development professionals, it is imperative to adhere to the recommended storage and handling guidelines to ensure the compound's integrity. Furthermore, conducting comprehensive forced degradation studies is crucial to fully understand its stability profile, identify potential degradants, and develop robust analytical methods for its quality control.

References

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-methoxy-N-methylthiophene-2-carboxamide: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a certified Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling the chemical. The experimental protocols described herein are based on standardized OECD guidelines and are provided as a reference for how toxicological assessments are generally conducted. No specific experimental data for N-methoxy-N-methylthiophene-2-carboxamide was publicly available at the time of this publication.

Chemical Identification and Properties

This compound, a member of the Weinreb amide class, is a chemical intermediate used in organic synthesis. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 229970-94-9 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [2][3][4] |

| Molecular Weight | 171.22 g/mol | [1][3][4][5] |

| Appearance | Liquid | [5] |

| Purity | ≥95% - ≥98% | [1][5] |

| Synonyms | 2-[Methoxy(methyl)carbamoyl]thiophene | [1][5] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified under the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[6][7]

Logical Flow of Hazard Identification

The following diagram illustrates the logical process of identifying and communicating the hazards associated with a chemical like this compound based on available data.

Caption: GHS Hazard Identification and Communication Workflow.

Toxicological Information

Acute Oral Toxicity

No quantitative data (e.g., LD50) for acute oral toxicity is available for this specific compound. A standard acute oral toxicity study would be conducted following OECD Guideline 420 (Fixed Dose Procedure).

Experimental Protocol: Acute Oral Toxicity (OECD 420)

-

Animals: Typically, healthy young adult female rats are used.

-

Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If no adverse effects are seen, the LD50 is considered to be greater than this dose.

-

Administration: The substance is administered as a single oral dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Skin Irritation

The compound is classified as a skin irritant. The potential for skin irritation is typically assessed using in vitro methods following OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Experimental Protocol: In Vitro Skin Irritation (OECD 439) This method uses a three-dimensional reconstructed human epidermis (RhE) model.

-

Test System: Commercially available RhE tissue models (e.g., EpiSkin™, EpiDerm™) are used.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The exposure period is typically between 15 and 60 minutes.

-

Post-Incubation: After exposure, the tissues are rinsed and incubated for approximately 42 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

Classification: A chemical is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Workflow for In Vitro Skin Irritation Testing

Caption: Experimental workflow for in vitro skin irritation testing (OECD 439).

Eye Irritation

The compound is classified as causing serious eye irritation. Standard in vitro or ex vivo methods are used to assess this endpoint, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492).

Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492)

-

Test System: A three-dimensional RhCE model that mimics the human corneal epithelium is used.

-

Application: The test chemical is applied to the surface of the corneal tissue model.

-

Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).

-

Post-Incubation: Following exposure and rinsing, tissues are incubated for a post-exposure period (e.g., 2 hours).

-

Viability Assessment: Similar to the skin irritation test, tissue viability is determined using the MTT assay.

-

Classification: A chemical that reduces the mean tissue viability to ≤ 60% is considered an irritant. This test primarily identifies chemicals that do not require classification ("non-irritants"). To distinguish between moderate (Category 2) and severe (Category 1) irritants, other tests like the BCOP assay may be needed as part of a tiered strategy.

Mutagenicity

No data on the mutagenic potential of this compound is available. A standard initial screening for mutagenicity is the Bacterial Reverse Mutation Test, commonly known as the Ames test (OECD 471).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to the test chemical at various concentrations on a minimal agar plate lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: A positive result (mutagenic potential) is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to the negative control.

Workflow for Ames Mutagenicity Test

Caption: General workflow for the Ames bacterial reverse mutation test.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Use only in a well-ventilated area, such as a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Wash hands thoroughly after handling.[6]

Conditions for Safe Storage:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Always show the Safety Data Sheet to the medical professional in attendance.[4]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. capotchem.com [capotchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flashpointsrl.com [flashpointsrl.com]

- 7. episkin.com [episkin.com]

Physical Properties of Thiophene-2-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of thiophene-2-carboxamide derivatives. Thiophene-2-carboxamide and its analogues are significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] Understanding their physical properties is paramount for drug design, development, and formulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Core Physical Properties

The physical characteristics of thiophene-2-carboxamide derivatives, such as melting point and solubility, are crucial for their handling, formulation, and bioavailability. These properties are significantly influenced by the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.

Melting Point

The melting point of a compound provides an indication of its purity and the strength of its crystal lattice. For thiophene-2-carboxamide derivatives, melting points are determined using standard laboratory apparatus.[2] Below is a compilation of reported melting points for various derivatives.

| Compound Name | Structure | Melting Point (°C) | Reference |

| Thiophene-2-carboxamide | C₅H₅NOS | 179 - 182 | [3] |

| 5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | C₁₂H₆BrFN₂OS₂ | Not explicitly stated, but identified as a lead compound | [4] |

| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | C₁₂H₁₁N₃OS₂ | Not explicitly stated, but synthesized and characterized | [5] |

| Phenyl-thiophene-carboxamide derivatives (2a-2e) | Varied | 156.5 - 205 | [2][6] |

| 5-Amino-3-methyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | C₁₂H₁₄N₄O₂S | 146 - 148 | [7] |

| N-(p-Chlorophenyl)thiophene-2-carboxamidoxime | C₁₁H₉ClN₂OS | 179 - 180 | [8][9] |

| N-(p-Methoxyphenyl)thiophene-2-carboxamidoxime | C₁₂H₁₂N₂O₂S | 180 - 181 | [8][9] |

Solubility

Experimental Protocols for Solubility Determination:

Two primary methods are employed to determine the solubility of drug candidates: kinetic and thermodynamic solubility assays.[11][12][13]

-

Kinetic Solubility Assay: This high-throughput method is often used in the early stages of drug discovery.[11][12]

-

A stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

This stock solution is then added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The formation of a precipitate is monitored over time, often using turbidimetry or nephelometry.[11]

-

The concentration at which the compound precipitates is defined as its kinetic solubility.

-

-

Thermodynamic Solubility Assay (Shake-Flask Method): This method measures the equilibrium solubility and is considered the gold standard.[11][13]

-

An excess amount of the solid compound is added to a specific volume of the aqueous buffer.

-

The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13][14]

-

Below is a generalized workflow for determining thermodynamic solubility.

Caption: A generalized workflow for determining thermodynamic solubility.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of thiophene-2-carboxamide derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7][11][15]

| Spectroscopic Technique | Key Observables for Thiophene-2-Carboxamide Derivatives |

| ¹H NMR | - Signals for protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm).[10] - The amide proton (N-H) signal is also characteristic. - The chemical shifts and coupling patterns of these protons provide detailed information about the substitution pattern on the thiophene ring. |

| ¹³C NMR | - Resonances for the carbon atoms of the thiophene ring and the carbonyl carbon of the carboxamide group are key identifiers.[6] |

| IR Spectroscopy | - A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed around 1630-1680 cm⁻¹. - N-H stretching vibrations are also present.[7] |

| Mass Spectrometry (MS) | - Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[2][5] |

Experimental Protocols for Spectroscopic Analysis:

-

NMR Spectroscopy:

-

A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

-

IR Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or in solution.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.

-

The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

The mass-to-charge ratio of the resulting ions is measured.

-

Crystal Structure

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding intermolecular interactions and for structure-based drug design. Several crystal structures of thiophene-2-carboxamide derivatives have been reported.[5][16][17]

Experimental Protocol for X-ray Crystallography:

-

High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.[5]

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and the electron density map.

-

The atomic positions are refined to generate the final crystal structure.[5]

Biological Significance and Associated Signaling Pathways

Thiophene-2-carboxamide derivatives have been investigated for their potential to modulate various biological pathways, making them attractive for drug development.

STING Pathway Agonism

Certain benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized as agonists of the Stimulator of Interferon Genes (STING) pathway.[17] The STING pathway is a critical component of the innate immune system that, upon activation, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response.[18]

Caption: Agonism of the STING pathway by thiophene-2-carboxamide derivatives.

Checkpoint Kinase 1 (Chk1) Inhibition

Derivatives of 2-ureido thiophene carboxamide have been identified as inhibitors of Checkpoint Kinase 1 (Chk1).[13] Chk1 is a key protein kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[7][15][19] Inhibiting Chk1 in cancer cells, particularly those with p53 deficiencies, can enhance the efficacy of DNA-damaging chemotherapeutic agents.[2]

Caption: Inhibition of Chk1 by thiophene-2-carboxamide derivatives.

Conclusion

The physical properties of thiophene-2-carboxamide derivatives are integral to their development as therapeutic agents. This guide has provided a consolidated overview of key physical data, detailed the experimental protocols for their determination, and illustrated their involvement in significant biological pathways. A thorough understanding and characterization of these properties will continue to be essential for advancing this important class of compounds from the laboratory to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHEK1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives | Semantic Scholar [semanticscholar.org]

- 19. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of N-methoxy-N-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Compound: N-methoxy-N-methylthiophene-2-carboxamide CAS Number: 229970-94-9[1][2] Molecular Formula: C₇H₉NO₂S[1][2][3] Molecular Weight: 171.22 g/mol [2][4] Synonyms: 2-[Methoxy(methyl)carbamoyl]thiophene[5]

This document provides a detailed overview of the expected spectroscopic characteristics of this compound, a Weinreb amide derivative of thiophene-2-carboxylic acid. Due to a lack of publicly available experimental spectra, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed, generalized experimental protocols for synthesis and analysis.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 - 7.70 | dd | 1H | Thiophene H5 |

| ~7.50 - 7.60 | dd | 1H | Thiophene H3 |

| ~7.05 - 7.15 | dd | 1H | Thiophene H4 |

| ~3.80 | s | 3H | O-CH₃ (Methoxy) |

| ~3.35 | s | 3H | N-CH₃ (Methyl) |

Note: The thiophene protons will form a characteristic three-proton spin system. The exact chemical shifts and coupling constants (J-values) depend on the specific solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~163 - 165 | C=O (Amide Carbonyl) |

| ~135 - 137 | Thiophene C2 |

| ~130 - 132 | Thiophene C5 |

| ~128 - 130 | Thiophene C3 |

| ~127 - 129 | Thiophene C4 |

| ~61 - 62 | O-CH₃ (Methoxy) |

| ~32 - 34 | N-CH₃ (Methyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

(Sample Phase: Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Thiophene) |

| ~2970 - 2930 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1660 - 1640 | Strong | C=O Stretch | Amide (Weinreb) |

| ~1465 - 1435 | Medium | C=C Stretch | Aromatic (Thiophene) |

| ~1400 - 1380 | Medium | C-H Bend | Aliphatic (CH₃) |

| ~1180 - 1160 | Strong | C-N Stretch | Amide |

| ~1010 - 990 | Strong | N-O Stretch | Methoxyamine |

| ~850 - 700 | Strong | C-H Bend | Aromatic (Thiophene, out-of-plane) |

Note: The carbonyl (C=O) stretching frequency is a key diagnostic peak and is expected to be strong and sharp.[6]

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electrospray Ionization, ESI+)

| m/z | Adduct |

| 172.04268 | [M+H]⁺ |

| 189.06922 | [M+NH₄]⁺ |

| 194.02462 | [M+Na]⁺ |

| 209.99856 | [M+K]⁺ |

Data sourced from predicted values on PubChem.[3] The molecular ion [M]⁺ at m/z 171.03485 would be expected under Electron Ionization (EI).[3] A key fragmentation pattern in EI-MS would likely involve the alpha-cleavage of the carbonyl group.[7]

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Weinreb Amide Formation

This protocol describes the synthesis from thiophene-2-carbonyl chloride and N,O-dimethylhydroxylamine hydrochloride.

1. Reagent Preparation:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (2.5 equivalents), dropwise to the solution while stirring.

2. Acylation Reaction:

-

Dissolve thiophene-2-carbonyl chloride (1.0 equivalent) in a separate flask with DCM.

-

Add the thiophene-2-carbonyl chloride solution dropwise to the cold (0 °C) N,O-dimethylhydroxylamine solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

3. Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A 45° pulse angle, 2-second relaxation delay, and a higher number of scans (e.g., 1024) are generally required for good signal-to-noise.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: As the compound is expected to be a liquid or low-melting solid, a thin film can be prepared.[5] Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Scan over a range of 4000 to 600 cm⁻¹. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[8]

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[9]

-

LC-MS (ESI): For accurate mass and adduct formation data, inject the solution into a Liquid Chromatography-Mass Spectrometry system equipped with an Electrospray Ionization (ESI) source.

-

Direct Infusion/GC-MS (EI): For fragmentation pattern analysis, the sample can be analyzed via direct infusion into a mass spectrometer or through a Gas Chromatography-Mass Spectrometry (GC-MS) system using Electron Ionization (EI) at 70 eV.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. capotchem.com [capotchem.com]

- 3. PubChemLite - N-methoxy-n-methyl-2-thiophenecarboxamide (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 4. 3-Methoxy-2-methylthiolane-2-carboxamide | C7H13NO2S | CID 154171255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of N-methoxy-N-methylthiophene-2-carboxamide

This guide provides a detailed analysis of the ¹H NMR spectrum of N-methoxy-N-methylthiophene-2-carboxamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the predicted spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the molecule's structure and its corresponding proton signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene ring and the N-methoxy and N-methyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the electronic environment of the thiophene ring.

The expected chemical shifts (δ), splitting patterns, coupling constants (J), and integration values are summarized in the table below. These values are estimated based on known data for similar thiophene derivatives and N-methoxy-N-methylamides.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

| H5 (Thiophene) | 7.6 - 7.8 | dd | J(4,5) ≈ 4.5-5.5, J(3,5) ≈ 1.0-2.0 | 1H |

| H3 (Thiophene) | 7.4 - 7.6 | dd | J(3,4) ≈ 3.5-4.5, J(3,5) ≈ 1.0-2.0 | 1H |

| H4 (Thiophene) | 7.1 - 7.3 | dd | J(3,4) ≈ 3.5-4.5, J(4,5) ≈ 4.5-5.5 | 1H |

| N-OCH₃ (Methoxy) | ~ 3.7 | s | - | 3H |

| N-CH₃ (Methyl) | ~ 3.2 | s | - | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected proton signals.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans is recommended to ensure full relaxation of the protons.

-

Acquisition Time (AQ): An acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants (J) to confirm the proton assignments.

Visualization of Molecular Structure and ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound and the assignment of the key proton signals in its ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR assignments.

An In-depth Technical Guide to the Reactivity of Thiophene-Based Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of thiophene-based Weinreb amides, valuable intermediates in the synthesis of thiophene-containing ketones. Thiophene moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules, making the efficient synthesis of their derivatives a critical area of research in drug discovery and development.[1][2] The Weinreb amide offers a robust and highly selective method for the acylation of organometallic reagents, overcoming the common issue of over-addition.[3][4]

Introduction to Weinreb Amide Reactivity